![molecular formula C11H14O B049838 [2-(3-丁烯-1-基)苯基]甲醇 CAS No. 121089-46-1](/img/structure/B49838.png)

[2-(3-丁烯-1-基)苯基]甲醇

描述

Molecular Structure Analysis

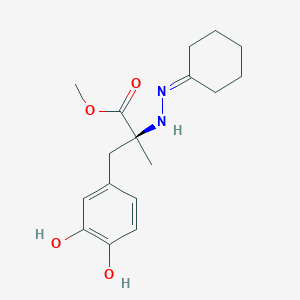

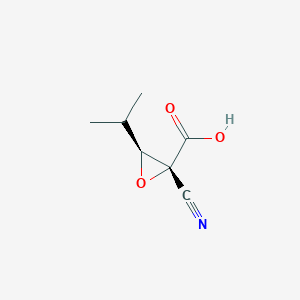

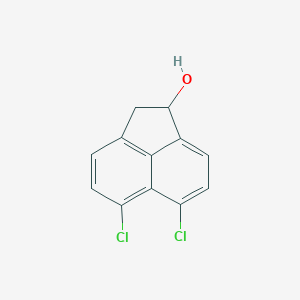

The molecular structure of “[2-(3-Buten-1-yl)phenyl]methanol” can be deduced from its name. It likely has a butenyl group attached to the second carbon of a phenyl group, and a methanol group attached to the phenyl group .

Chemical Reactions Analysis

The chemical reactions involving “[2-(3-Buten-1-yl)phenyl]methanol” would depend on the reaction conditions and the other reactants involved. For instance, under certain conditions, it might undergo reactions typical of alkenes (such as addition reactions), phenols (such as electrophilic aromatic substitution), or alcohols (such as dehydration or oxidation) .

Physical And Chemical Properties Analysis

The physical and chemical properties of “[2-(3-Buten-1-yl)phenyl]methanol” would be influenced by its molecular structure. For instance, its solubility might be affected by the polar methanol group, while its reactivity might be influenced by the alkene in the butenyl group and the aromatic phenyl group .

科学研究应用

催化合成反应

In(OTf)3催化的串联氮杂-Piancatelli重排/迈克尔反应利用呋喃-2-基(苯基)甲醇衍生物合成3,4-二氢-2H-苯并[b][1,4]噻嗪和恶嗪衍生物。该方法以其良好的产率、高选择性和快速的反应时间而著称,这是通过nOe研究和X射线晶体学确定的(B. Reddy 等人,2012)。

金(I)催化的合成

金(I)催化的烯烃与醇的分子间加氢烷氧基化,包括1-苯基-1,2-丁二烯与2-苯基-1-乙醇的反应,导致形成(E)-(3-苯乙氧基-1-丁烯基)苯。该过程对各种烯烃和醇表现出效率,产生显着的区域和立体选择性(张志斌和R. Widenhoefer,2008)。

脂肪酶催化的拆分

3-苯基-2H-氮杂环-2-甲醇在极低温下的拆分证明了伯醇的合成实用性。该过程使用固定在多孔陶瓷上的脂肪酶和优化的酰化剂,展示了一种手性选择性合成的有效方法(T. Sakai 等人,2003)。

作用机制

安全和危害

The safety and hazards associated with “[2-(3-Buten-1-yl)phenyl]methanol” would depend on various factors, including its physical and chemical properties, how it is handled and stored, and how it is used. For instance, like many organic compounds, it might pose fire and explosion hazards under certain conditions .

未来方向

属性

IUPAC Name |

(2-but-3-enylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-2-3-6-10-7-4-5-8-11(10)9-12/h2,4-5,7-8,12H,1,3,6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWELAMGVAPXARP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC1=CC=CC=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10476752 | |

| Record name | Benzenemethanol,2-(3-buten-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10476752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(3-Buten-1-yl)phenyl]methanol | |

CAS RN |

121089-46-1 | |

| Record name | Benzenemethanol,2-(3-buten-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10476752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B49767.png)

![2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B49777.png)